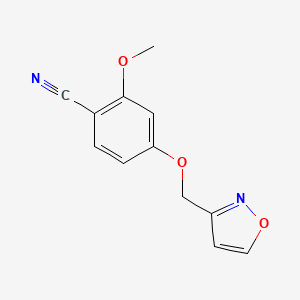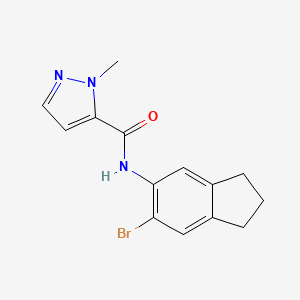![molecular formula C14H22N2O3 B7679690 [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)
[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol, also known as MPMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPMD is a potent and selective agonist of the μ-opioid receptor and has been studied for its potential use in pain management and addiction treatment.
Scientific Research Applications
[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has been studied extensively for its potential use in pain management and addiction treatment. In animal models, this compound has been shown to be effective in reducing pain and decreasing the development of tolerance to opioids. This compound has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and decrease drug-seeking behavior.
Mechanism of Action
[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol is a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. This compound binds to the μ-opioid receptor with high affinity and activates the receptor, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. This compound has also been shown to have antinociceptive effects, reducing sensitivity to painful stimuli. In addition, this compound has been shown to reduce the development of tolerance to opioids, making it a potential candidate for long-term pain management. However, this compound has also been shown to have some adverse effects, such as respiratory depression and sedation.
Advantages and Limitations for Lab Experiments
[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has several advantages for use in lab experiments. It is a highly selective agonist of the μ-opioid receptor, making it a useful tool for studying the receptor's function. This compound is also relatively stable and easy to synthesize, making it a viable compound for research purposes. However, this compound has some limitations, such as its potential for adverse effects and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several potential future directions for research on [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol. One area of interest is the development of novel pain management therapies that utilize this compound or other selective agonists of the μ-opioid receptor. Another area of interest is the development of addiction treatments that utilize this compound to reduce withdrawal symptoms and drug-seeking behavior. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for adverse effects.
Synthesis Methods
The synthesis of [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol involves the reaction of 2-methoxypyridine-3-carboxaldehyde with (4-formyl-1,3-dioxolan-2-yl)methylamine in the presence of sodium triacetoxyborohydride. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for research purposes.
Properties
IUPAC Name |
[4-[(2-methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-16(14(11-17)5-8-19-9-6-14)10-12-4-3-7-15-13(12)18-2/h3-4,7,17H,5-6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZFZQXDFUGVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)OC)C2(CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one](/img/structure/B7679613.png)
![5-Chloro-2-[[6-(hydroxymethyl)-4-oxopyran-3-yl]oxymethyl]benzonitrile](/img/structure/B7679619.png)
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)
![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)

![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)
![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)
![3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7679680.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)

![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
